molecular formula C17H18FN7O2 B2965874 (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1021227-47-3

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2965874
CAS No.: 1021227-47-3
M. Wt: 371.376
InChI Key: VEWHFRNPZGHEOK-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3-fluorophenyl-substituted tetrazole, a piperazine linker, and a 5-methylisoxazole methanone moiety. Tetrazole rings are often employed as bioisosteres for carboxylic acids due to their similar pKa and hydrogen-bonding capabilities, while the piperazine scaffold enhances solubility and modulates pharmacokinetics. The 5-methylisoxazole group may contribute to metabolic stability and target affinity, though its specific role remains underexplored in the provided literature. Structural analogs in the evidence highlight the importance of fluorinated aromatic systems and heterocyclic diversity in medicinal chemistry .

Properties

IUPAC Name

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c1-12-9-15(20-27-12)17(26)24-7-5-23(6-8-24)11-16-19-21-22-25(16)14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHFRNPZGHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a tetrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O2C_{19}H_{22}FN_{5}O_{2}, with a molecular weight of approximately 371.41 g/mol. The structure features a piperazine core substituted with a tetrazole group and a 5-methylisoxazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂FN₅O₂
Molecular Weight371.41 g/mol
CAS NumberNot specified
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Core : This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
  • Introduction of the Tetrazole Group : The tetrazole can be synthesized through the reaction of 3-fluorophenylhydrazine with sodium azide.
  • Attachment of the Isosazole Moiety : This can involve nucleophilic substitution reactions to introduce the isoxazole group.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds in this class have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 4 µg/mL .

2. Anticancer Properties : The compound has also been evaluated for its anticancer potential against various human cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects, with IC50 values below 10 µM against several cancer types, including ovarian and breast cancers . This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

3. Mechanism of Action : The biological activity is believed to stem from interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the tetrazole group is thought to enhance binding affinity and specificity towards these targets.

Case Studies and Research Findings

Several studies have reported on the biological activity of similar tetrazole derivatives:

  • Study on Antimicrobial Efficacy : A series of tetrazole derivatives were tested against clinical strains of bacteria, revealing that some compounds exhibited stronger antibacterial effects than traditional antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Research indicated that certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Tetrazole/Piperazine Motifs

Example 1 :

  • Compound : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
  • Key Differences :
    • Replaces the tetrazole with a triazole ring, reducing acidity (pKa ~8–10 for triazoles vs. ~4–5 for tetrazoles).
    • Substitutes isoxazole with thiazole, increasing lipophilicity (ClogP +0.3–0.5).
    • Crystallizes in triclinic symmetry (P̄1) with planar molecular conformation .

Example 2 :

  • Compound: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
  • Chromenone moiety replaces isoxazole, introducing additional hydrogen-bonding sites. Higher molecular weight (531.3 g/mol vs. ~430–450 g/mol for the target compound) .
Pharmacological and Physicochemical Comparisons
Parameter Target Compound Triazole-Thiazole Analog (Example 1) Pyrazolo-Pyrimidine Analog (Example 2)
Heterocycle Core Tetrazole + Isoxazole Triazole + Thiazole Pyrazolo-pyrimidine + Chromenone
LogP (Predicted) ~2.5–3.0 ~3.0–3.5 ~3.8–4.2
Molecular Weight (g/mol) ~430–450 ~470–490 531.3
Fluorine Atoms 1 (3-fluorophenyl) 3 (4-fluorophenyl ×3) 2 (3-fluorophenyl + 5-fluoro)
Crystallinity Not reported Triclinic (P̄1), planar conformation Amorphous (synthesized via Suzuki coupling)
Synthetic Yield Not reported High (>80%) Moderate (39%)

Data inferred from structural analysis and synthesis protocols in , and 11.

Mechanistic and Functional Insights
  • Tetrazole vs. Triazole : The tetrazole in the target compound may enhance binding to metal ions or polar residues in target proteins compared to triazoles, which are more nucleophilic .
  • Piperazine Linker : Both the target compound and analogs in and utilize piperazine for conformational flexibility. However, sulfonyl or thioether modifications in analogs (e.g., ) alter electronic profiles and metabolic stability .
  • The target compound’s 3-fluorophenyl group may adopt a similar orientation .

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